3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
Phosphoramidite used to replace thymidine residues in oligonucleotides, for duplex stabilization.
Mechanism of Action
Target of Action
5-Ethynyl-dU-CEP, also known as 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used in oligonucleotide synthesis . The compound’s primary targets are the nucleic acids in the DNA sequence where it is incorporated .
Mode of Action
5-Ethynyl-dU-CEP offers convenient click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases . This compound interacts with its targets by being incorporated into the DNA sequence during the synthesis process . Once incorporated, it can undergo a click reaction with an azide to form a stable triazole ring .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Ethynyl-dU-CEP is the DNA synthesis pathway. During oligonucleotide synthesis, this compound is incorporated into the DNA sequence . Post-synthesis, it can undergo a click reaction with an azide, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .
Pharmacokinetics
It is known that the compound is used in oligonucleotide synthesis and is incorporated into the dna sequence . The compound’s ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the action of 5-Ethynyl-dU-CEP is the incorporation of a modifiable ethynyl group into the DNA sequence . This allows for subsequent click reactions with azides, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .
Action Environment
The action of 5-Ethynyl-dU-CEP is influenced by the conditions of the oligonucleotide synthesis process . The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Therefore, mild deprotection conditions are necessary when using 5-Ethynyl-dU-CEP to prevent this side reaction .
Biochemical Analysis
Biochemical Properties
5-Ethynyl-dU-CEP plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is used to introduce click handles universally (5′ internal and 3′ end) into oligonucleotides under standard conditions for solid phase synthesis . The compound can be efficiently conjugated using a copper-catalyzed click reaction to azide functionalized moieties such as fluorescent dye azides and azido amino acids .
Cellular Effects
In cellular processes, 5-Ethynyl-dU-CEP influences cell function by being incorporated into actively dividing cells . It penetrates the cell membranes and is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation of 5-Ethynyl-dU-CEP into genomic DNA . This process can be visualized using fluorescent staining through CuAAC reactions .
Molecular Mechanism
At the molecular level, 5-Ethynyl-dU-CEP exerts its effects through binding interactions with biomolecules and changes in gene expression. The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Protecting the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group prevents acid or base catalyzed hydration during oligonucleotide synthesis and workup .
Dosage Effects in Animal Models
The effects of 5-Ethynyl-dU-CEP vary with different dosages in animal models
Metabolic Pathways
5-Ethynyl-dU-CEP is involved in metabolic pathways related to the synthesis of oligonucleotides . It is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation into genomic DNA
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBKGWARVNCVEK-VPJZQFIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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